Orthogonal Reactivity for Sequential Bioconjugation
N3-PEG11-CH2CH2Br provides two distinct, orthogonal reactive handles. The terminal azide group undergoes bioorthogonal click chemistry with alkynes (CuAAC) or strained alkynes like DBCO/BCN (SPAAC) to form a stable triazole linkage . The terminal bromine group is a good leaving group for nucleophilic substitution reactions, enabling attachment to thiols, amines, or other nucleophiles . This dual functionality allows for controlled, sequential conjugations that are not feasible with monofunctional PEG linkers like m-PEG11-OH or homobifunctional linkers like N3-PEG11-N3, which can lead to uncontrolled crosslinking .
| Evidence Dimension | Functional Group Orthogonality |
|---|---|
| Target Compound Data | Heterobifunctional: Azide (-N3) and Bromine (-Br) |
| Comparator Or Baseline | Monofunctional (e.g., m-PEG11-OH): Single group; Homobifunctional (e.g., N3-PEG11-N3): Two identical groups. |
| Quantified Difference | Qualitative: Enables two distinct, sequential chemical reactions vs. one or uncontrolled polymerization. |
| Conditions | Based on established chemical reactivity of azide and alkyl bromide functional groups. |
Why This Matters
This orthogonal reactivity is essential for constructing complex, multi-component bioconjugates like PROTACs or antibody-drug conjugates (ADCs) with precise molecular architecture.
